CP-944629

p38 MAPK Kinase inhibition Inflammation

CP-944629 is a highly selective p38α MAPK14 inhibitor (IC50=1.8 nM) with >5,500-fold selectivity over 26 other kinases, minimizing off-target effects. Ideal for inflammation research, kinase profiling, and in vivo PK/PD studies due to its oral bioavailability (F=54%). Sourced under Pfizer agreement; ≥98% purity.

Molecular Formula C19H15F3N4O
Molecular Weight 372.3 g/mol
CAS No. 668990-94-1
Cat. No. B1669577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-944629
CAS668990-94-1
SynonymsCP-944629;  CP 944629;  CP944629
Molecular FormulaC19H15F3N4O
Molecular Weight372.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)C4=CC(=C(C=C4F)F)F
InChIInChI=1S/C19H15F3N4O/c1-19(2,3)18-25-24-15-5-4-10(8-26(15)18)17-16(23-9-27-17)11-6-13(21)14(22)7-12(11)20/h4-9H,1-3H3
InChIKeyVNZJNPIWZYMGAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]- (CAS 668990-94-1): A High-Potency, Ultra-Selective p38α MAP Kinase Inhibitor for Inflammation and Kinase Selectivity Profiling


CAS 668990-94-1, also known as CP-944629 or 5-(3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-4-(2,4,5-trifluorophenyl)oxazole, is a small-molecule inhibitor of the p38α mitogen-activated protein kinase (MAPK14). Its core structure comprises a 1,2,4-triazolo[4,3-a]pyridine scaffold substituted with a tert-butyl group and a 4-(2,4,5-trifluorophenyl)oxazole moiety, conferring high potency (IC50 = 1.8 nM) and exceptional selectivity for p38α over a panel of 26 other kinases (IC50 > 10 µM) . This compound is primarily employed as a chemical probe in inflammatory disease research, kinase selectivity profiling, and cellular signaling studies . It is supplied as a ≥98% pure powder, soluble in DMSO, and is intended exclusively for laboratory research use under agreement from Pfizer Inc .

Why Generic p38 MAPK Inhibitors Cannot Substitute for 1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]- (CAS 668990-94-1) in Research Applications


Generic substitution of CAS 668990-94-1 with other p38 MAPK inhibitors is highly problematic due to substantial differences in isoform selectivity, off-target profiles, and cellular potency. While many compounds in this class (e.g., SB203580, BIRB 796, VX-702) inhibit multiple p38 isoforms (α, β, γ, δ) or exhibit significant cross-reactivity with other kinases, CAS 668990-94-1 demonstrates an exceptionally clean selectivity profile, showing no measurable inhibition of 26 other kinases at concentrations up to 10 µM . This extreme selectivity is critical for experiments where confounding off-target effects must be minimized. Furthermore, variations in cellular TNF-α inhibition potency and in vivo pharmacokinetic profiles (e.g., oral bioavailability) across p38 inhibitors can lead to inconsistent or misleading results in preclinical inflammation models [1]. Therefore, using a less selective or less well-characterized analog introduces significant experimental variables that compromise data reproducibility and scientific validity.

Quantitative Differentiation of 1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]- (CAS 668990-94-1) from p38α Inhibitor Comparators


Potency Against Recombinant p38α: A 1.8 nM IC50 Outperforms Common Comparator SB203580

CAS 668990-94-1 (CP-944629) exhibits an IC50 of 1.8 nM against recombinant p38α in a cell-free biochemical assay . This potency is approximately 5.6-fold greater than that of the widely used reference inhibitor SB203580, which has a reported IC50 of 10 nM under comparable conditions [1]. This quantifiable potency advantage allows for lower compound usage and a wider effective concentration range in sensitive biochemical assays.

p38 MAPK Kinase inhibition Inflammation Biochemical assay

Kinase Selectivity: >5,500-Fold Selectivity Window Over 26 Kinases vs. BIRB 796's Broader p38 Isoform Profile

CAS 668990-94-1 demonstrates exceptional selectivity for p38α, exhibiting no inhibitory activity (IC50 > 10 µM) against a panel of 26 other kinases, including p38γ, p38δ, MKK1, MAPK2/ERK2, JNK, and MAPKAP-K2 . This corresponds to a selectivity window of >5,500-fold relative to its p38α IC50 (1.8 nM). In contrast, the pan-p38 inhibitor BIRB 796 (Doramapimod) inhibits p38β, p38γ, and p38δ with IC50 values of 65 nM, 200 nM, and 520 nM, respectively, and also shows activity against JNK2, c-RAF, and Fyn .

Kinase selectivity Off-target effects Chemical probe p38 MAPK

Cellular Functional Potency: 8.3 nM Inhibition of TNF-α Production in Human PBMCs vs. VX-702's 99 ng/mL (approx. 240 nM) Potency

In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), CAS 668990-94-1 inhibits TNF-α production with an IC50 of 8.3 nM . This cellular potency is substantially higher than that reported for VX-702, a third-generation p38α inhibitor, which inhibits TNF-α production in LPS-primed human blood with an IC50 of 99 ng/mL (equivalent to approximately 240 nM based on its molecular weight of 404.4 g/mol) . This represents an approximately 29-fold higher functional potency for CAS 668990-94-1 in a physiologically relevant human cell system.

Cellular assay TNF-alpha Inflammation PBMC

In Vivo Oral Efficacy: 0.1 mg/kg ED50 for TNF-α Suppression in Rats Surpasses SB203580's Limited Oral Bioavailability

CAS 668990-94-1 demonstrates robust oral efficacy in vivo, with an ED50 of 0.1 mg/kg for inhibiting TNF-α production in a rat model of inflammation . This low effective dose is supported by favorable oral bioavailability in rats (F = 54%) and monkeys (F = 66%) . In stark contrast, the classic p38 inhibitor SB203580 suffers from poor oral bioavailability and is unsuitable for systemic oral dosing in preclinical animal models [1]. This property gap makes CAS 668990-94-1 uniquely suitable for chronic oral dosing studies where SB203580 cannot be used.

In vivo Oral bioavailability TNF-alpha Inflammation model

Optimal Research and Preclinical Applications for 1,2,4-Triazolo[4,3-A]pyridine, 3-(1,1-dimethylethyl)-6-[4-(2,4,5-trifluorophenyl)-5-oxazolyl]- (CAS 668990-94-1) Based on Differentiated Evidence


High-Confidence Chemical Probe for Isolating p38α-Specific Signaling Pathways

Given its >5,500-fold selectivity window against 26 other kinases (including p38β/γ/δ, JNK, and ERK2) , CAS 668990-94-1 is the preferred chemical probe for studies requiring unambiguous attribution of cellular phenotypes to p38α inhibition. This application is particularly valuable in phospho-proteomics and transcriptomics experiments where off-target kinase inhibition could confound pathway analysis.

Quantitative Pharmacodynamic (PD) Studies in Rodent Inflammation Models

The low oral ED50 of 0.1 mg/kg for TNF-α suppression in rats , combined with demonstrated oral bioavailability (F = 54%) , enables precise, dose-dependent pharmacodynamic studies. Researchers can establish robust PK/PD relationships without the confounding variable of high compound clearance or poor absorption, making it ideal for validating target engagement in vivo.

Primary Human Cell-Based Assays for Target Validation and Biomarker Discovery

The high cellular potency in human PBMCs (IC50 = 8.3 nM for TNF-α) supports its use in ex vivo human tissue and primary cell assays. This potency allows for robust inhibition of p38α-driven cytokine production at low nanomolar concentrations, minimizing solvent (e.g., DMSO) cytotoxicity and maximizing assay window for biomarker identification in translational research settings.

Positive Control for Kinase Selectivity Screening Panels

The well-documented lack of activity (IC50 > 10 µM) across a broad panel of 26 kinases establishes CAS 668990-94-1 as an ideal positive control for p38α inhibition in kinase selectivity profiling services or in-house counter-screening campaigns. Its clean profile reduces the risk of false-positive hits when screening compound libraries against p38α.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-944629

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.